Methyl 4-butoxy-2-chlorobenzoate
Overview
Description
Scientific Research Applications
Methyl 4-butoxy-2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4-chlorobenzoate”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-butoxy-2-chlorobenzoate can be synthesized through the esterification of 4-butoxy-2-chlorobenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butoxy-2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Ester hydrolysis: The ester group can be hydrolyzed to form 4-butoxy-2-chlorobenzoic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.
Ester hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Ester hydrolysis: The major products are 4-butoxy-2-chlorobenzoic acid and methanol.
Mechanism of Action
The mechanism of action of methyl 4-butoxy-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-butoxybenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chlorobenzoate: Lacks the butoxy group, affecting its solubility and reactivity.
Uniqueness
Methyl 4-butoxy-2-chlorobenzoate is unique due to the presence of both the butoxy and chlorine groups, which confer specific reactivity and solubility properties . This makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
methyl 4-butoxy-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJJEBHYPQROOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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